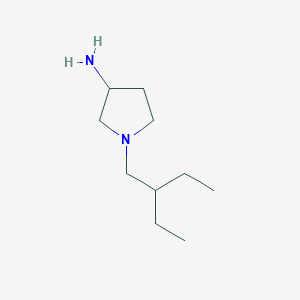

1-(2-Ethylbutyl)pyrrolidin-3-amine

Overview

Description

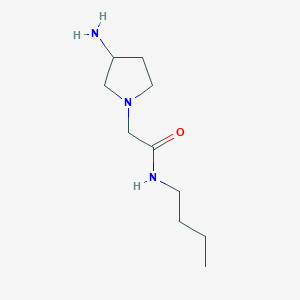

1-(2-Ethylbutyl)pyrrolidin-3-amine is a chemical compound with the molecular formula C10H22N2 and a molecular weight of 170.3 g/mol. It is available for purchase from various chemical suppliers .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as this compound, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthetic strategies used can greatly influence the biological activity of the resulting compounds .Molecular Structure Analysis

The pyrrolidine ring in this compound is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. For instance, they can react with water to form substituted ammonium ions and hydroxide ions . The specific reactions that this compound undergoes would depend on the reaction conditions and the presence of other reactants.Physical And Chemical Properties Analysis

Amines, like this compound, have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions . The specific physical and chemical properties of this compound, such as its boiling point, solubility, and reactivity, are not provided in the search results.Scientific Research Applications

Overview of Pyrrolidine Compounds in Drug Discovery

Pyrrolidine, a nitrogen heterocycle, is widely utilized in medicinal chemistry to create compounds for treating human diseases. Its saturated scaffold is advantageous due to the efficient exploration of the pharmacophore space, contribution to stereochemistry, and increased three-dimensional coverage. The review by Petri et al. (2021) highlights the bioactive molecules characterized by the pyrrolidine ring, emphasizing the significance of stereochemistry and the spatial orientation of substituents in determining the biological profile of drug candidates. This work guides medicinal chemists in designing new pyrrolidine compounds with varied biological profiles (Petri et al., 2021).

Biogenic Amines and Their Role in Food Safety

Biogenic amines in fish, including histamine, cadaverine, and putrescine, play crucial roles in food safety and quality. While histamine is associated with scombroid food poisoning, cadaverine and putrescine may potentiate its toxicity. The review by Bulushi et al. (2009) discusses the significance of these amines in food intoxication, spoilage, and the formation of nitrosamines, highlighting the need for understanding their relationships to ensure the safety of fish products (Bulushi et al., 2009).

Advanced Amines in Synthesis and Industrial Applications

Tertiary butanesulfinamide has emerged as a standard chiral auxiliary in the stereoselective synthesis of amines and their derivatives. Philip et al. (2020) provide an overview of using tert-butanesulfinamide in asymmetric N-heterocycle synthesis, covering literature from 2010 to 2020. This review demonstrates how chiral sulfinamides facilitate the synthesis of diverse piperidines, pyrrolidines, and azetidines, which are key motifs in many natural products and therapeutically relevant compounds (Philip et al., 2020).

Degradation of Nitrogen-Containing Compounds via Advanced Oxidation

The degradation of nitrogen-containing amino and azo compounds, which are prevalent in various industrial sectors and known for their resistance to conventional degradation processes, can be effectively managed through advanced oxidation processes. Bhat and Gogate (2021) review the degradation of aromatic and aliphatic amines, N-containing dyes, and pesticides, highlighting the efficacy of advanced oxidation in mineralizing these compounds to enhance water treatment schemes (Bhat & Gogate, 2021).

Future Directions

The pyrrolidine ring, a key feature of 1-(2-Ethylbutyl)pyrrolidin-3-amine, is widely used by medicinal chemists to design new compounds with different biological profiles . Future research may focus on exploring the pharmacophore space, investigating the influence of steric factors on biological activity, and designing new synthetic strategies .

Mechanism of Action

Target of Action

Pyrrolidines and amines are versatile scaffolds in medicinal chemistry and are found in many bioactive compounds . They can bind to a variety of targets, including receptors, enzymes, and ion channels, depending on their specific structures and functional groups .

Mode of Action

The mode of action of a specific pyrrolidine or amine would depend on its structure and the target it interacts with. Generally, these compounds can act as agonists or antagonists of their targets, modulating their activity .

Biochemical Pathways

Pyrrolidines and amines can be involved in a variety of biochemical pathways. For example, they can modulate signal transduction pathways, metabolic pathways, or ion channel activity .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrrolidines and amines can vary widely. Factors such as the compound’s size, polarity, and functional groups can influence its bioavailability, distribution in the body, metabolism, and excretion .

Result of Action

The molecular and cellular effects of a pyrrolidine or amine depend on its specific targets and mode of action. These effects can range from changes in cell signaling and function to effects on whole-body physiology .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of pyrrolidines and amines .

Biochemical Analysis

Biochemical Properties

1-(2-Ethylbutyl)pyrrolidin-3-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive metabolites, which may further participate in various biochemical pathways . Additionally, this compound has been shown to bind to specific protein receptors, influencing their activity and modulating downstream signaling pathways .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In particular, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Furthermore, this compound can modulate the expression of genes involved in metabolic processes, thereby affecting cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific protein receptors, altering their conformation and activity. For example, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, such as alterations in cell signaling pathways and gene expression . These long-term effects may result in changes in cellular behavior and overall cellular health .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to significant physiological changes . For instance, studies have shown that high doses of this compound can cause toxic effects, such as liver and kidney damage, due to the accumulation of reactive metabolites . Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of reactive metabolites that can participate in further biochemical reactions . The compound may also interact with other enzymes and cofactors, influencing metabolic flux and altering the levels of specific metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The localization and distribution of this compound can affect its activity and function, as well as its interactions with other biomolecules .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The activity and function of this compound can be affected by its localization, as it may interact with different biomolecules in distinct cellular compartments .

Properties

IUPAC Name |

1-(2-ethylbutyl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-3-9(4-2)7-12-6-5-10(11)8-12/h9-10H,3-8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDWFTWCOZFAHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CN1CCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468044.png)

![tert-Butyl 1,3-thiazol-4-yl[(2,4,5-trifluorophenyl)sulfonyl]carbamate](/img/structure/B1468048.png)

![1-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidin-3-amine](/img/structure/B1468051.png)

![[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468052.png)

![[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468053.png)

![[1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468054.png)

![1-[(5-Methylthiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1468057.png)

![1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468059.png)

![[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468065.png)